molecular formula C6H14ClF2N B13086141 (3,3-Difluoropropyl)(propyl)amine hydrochloride

(3,3-Difluoropropyl)(propyl)amine hydrochloride

Cat. No.: B13086141
M. Wt: 173.63 g/mol
InChI Key: DKDHDFJTBQYZOV-UHFFFAOYSA-N
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Description

(3,3-Difluoropropyl)(propyl)amine hydrochloride is an organic compound with the molecular formula C6H14ClF2N. It is a derivative of propylamine, where two hydrogen atoms on the propyl group are replaced by fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(propyl)amine hydrochloride typically involves the reaction of 3,3-difluoropropylamine with propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,3-difluoropropylamine and propylamine.

    Reaction: The two amines are reacted in the presence of hydrochloric acid.

    Product Formation: this compound is formed as a crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropropyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form simpler amines or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of (3,3-diiodopropyl)(propyl)amine hydrochloride.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amines or hydrocarbons.

Scientific Research Applications

(3,3-Difluoropropyl)(propyl)amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and fluorination reactions.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoropropyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoropropyl)(methyl)amine hydrochloride
  • (3,3-Difluoropropyl)(ethyl)amine hydrochloride
  • (3,3-Difluoropropyl)(butyl)amine hydrochloride

Uniqueness

(3,3-Difluoropropyl)(propyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propyl group enhances its reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C6H14ClF2N

Molecular Weight

173.63 g/mol

IUPAC Name

3,3-difluoro-N-propylpropan-1-amine;hydrochloride

InChI

InChI=1S/C6H13F2N.ClH/c1-2-4-9-5-3-6(7)8;/h6,9H,2-5H2,1H3;1H

InChI Key

DKDHDFJTBQYZOV-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(F)F.Cl

Origin of Product

United States

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